2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Description
This compound features a quinoline core substituted at position 6 with bromine and at position 2 with a 4-chlorophenyl group. The 4-carboxylate moiety is esterified with a 2-(2,4-dichlorophenyl)-2-oxoethyl group. Key properties include:
Properties
CAS No. |
355433-01-1 |
|---|---|
Molecular Formula |
C24H13BrCl3NO3 |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H13BrCl3NO3/c25-14-3-8-21-18(9-14)19(11-22(29-21)13-1-4-15(26)5-2-13)24(31)32-12-23(30)17-7-6-16(27)10-20(17)28/h1-11H,12H2 |
InChI Key |
WERACCKZPWPUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromine and chlorophenyl groups. Common reagents used in these reactions include bromine, chlorobenzene, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of solvents to dissolve reactants and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the quinoline ring.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
Compound A : 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
- Molecular formula: C₂₅H₁₇BrClNO₃
- Molecular weight : 494.77 g/mol
- Key differences: Replaces the 2,4-dichlorophenyl group with a 4-methylphenyl on the quinoline core.
- Impact : Reduced molecular weight and lipophilicity (XLogP3 ≈ 6.5 estimated) may improve aqueous solubility but decrease membrane permeability compared to the target compound .
Compound B : 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
- Molecular formula: C₂₆H₁₉BrClNO₃
- Molecular weight : 508.80 g/mol
- Key differences: Introduces a methyl group at position 3 of the quinoline.
- Metabolic stability may improve due to reduced susceptibility to oxidation .
Halogen Substitution Patterns
Compound C : [2-(3,4-Dimethylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
- Molecular formula: C₂₆H₂₀Br₂NO₃
- Molecular weight : 578.25 g/mol
- Key differences : Replaces chlorophenyl with bromophenyl and adds a dimethylphenyl group.
- However, increased molecular weight may reduce bioavailability .
Ester Group Modifications
Compound D : Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- Molecular formula: C₂₃H₂₁BrClNO₃
- Molecular weight : 498.78 g/mol
- Key differences : Uses a hexyl ester instead of the dichlorophenyl-oxoethyl group.
- Impact : Longer alkyl chain increases lipophilicity (XLogP3 ≈ 8.2) but may reduce metabolic stability due to esterase susceptibility .
Biological Activity
The compound 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic derivative of quinoline with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- Molecular Formula : C24H13BrCl3N1O3
- Molecular Weight : 549.639 g/mol
Biological Activity Overview
This compound has garnered attention for its potential antimicrobial , anti-inflammatory , and anticancer activities. The presence of multiple halogen substituents enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator, potentially affecting signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- In vitro studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL.
Anticancer Activity
Several studies have explored the anticancer effects of this compound:
- A study demonstrated that it induces apoptosis in human cancer cell lines, including breast and lung cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| A549 (Lung) | 20 | Apoptosis induction |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.
Case Studies
-
In Vivo Study on Anticancer Effects :
- A study conducted on mice bearing tumor xenografts showed that treatment with the compound resulted in a significant reduction in tumor size compared to controls, corroborating its anticancer potential.
-
In Vitro Study on Antimicrobial Activity :
- A series of tests against clinical isolates revealed that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, highlighting its potential use in treating chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
